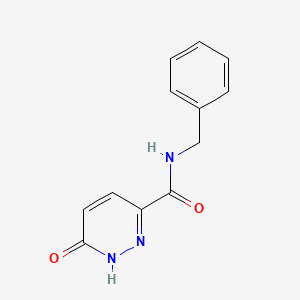

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Application : N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives have been investigated as XO inhibitors (XOIs). These compounds exhibit remarkable activities against XO . Computational studies (3D-QSAR, molecular docking, and pharmacophore modeling) have provided insights into their binding modes and key interactions with XO protein residues. These findings aid in designing novel XOIs for therapeutic purposes.

Xanthine Oxidase Inhibition

Wirkmechanismus

Target of Action

The primary target of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-benzyl-6-oxo-1H-pyridazine-3-carboxamide, is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Mode of Action

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide interacts with JNK2 in a selective manner . It inhibits the activation of JNK2, thereby modulating the protein’s function and leading to changes in the cellular processes that JNK2 regulates .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, it prevents the activation of this pathway, which is involved in the regulation of immune responses and inflammation . The downstream effects include a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetic properties of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide are favorable. It has been found to have good bioavailability, with a reported value of 30.74% . This suggests that the compound is well-absorbed and can reach its target sites effectively.

Result of Action

The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway by N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide result in a significant reduction in inflammation . In particular, the compound has been shown to have potent anti-inflammatory activity in both mouse and human cells, leading to a decrease in the release of TNF-α and IL-6 .

Zukünftige Richtungen

The development of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, such as J27, for the treatment of acute lung injury and sepsis is a promising future direction . Further studies are needed to understand the series and its potential to deliver a new treatment for these conditions.

Eigenschaften

IUPAC Name |

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKLANNSWKJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756844.png)

![1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2756858.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)